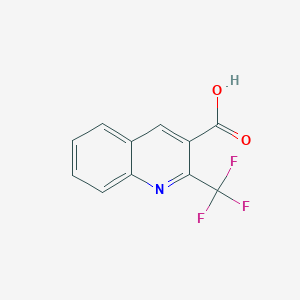

2-(trifluoromethyl)quinoline-3-carboxylic Acid

描述

Nomenclature and Classification

2-(Trifluoromethyl)quinoline-3-carboxylic acid represents a precisely defined member of the quinoline carboxylic acid family, characterized by the specific positioning of both the trifluoromethyl group at the 2-position and the carboxylic acid functionality at the 3-position of the quinoline ring system. The International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately reflects its structural features and functional group arrangements. The compound belongs to the broader classification of heterocyclic aromatic organic compounds, specifically within the quinoline subfamily that contains nitrogen as the heteroatom in the bicyclic ring system.

The chemical classification extends beyond simple structural identification to encompass functional group categorization, where the compound serves as both a carboxylic acid derivative and a fluorinated heterocycle. The presence of the trifluoromethyl group places this compound within the specialized category of organofluorine compounds, which are increasingly important in pharmaceutical and materials chemistry due to their unique electronic and lipophilic properties. The quinoline core structure connects this compound to a vast family of biologically active natural products and synthetic molecules, including the well-known antimalarial agent quinine and various pharmaceutical intermediates.

The molecular weight of 241.17 grams per mole and the specific arrangement of functional groups create a compound with distinct physical and chemical properties that differentiate it from other quinoline derivatives. The InChI identifier "InChI=1S/C11H6F3NO2/c12-11(13,14)9-7(10(16)17)5-6-3-1-2-4-8(6)15-9/h1-5H,(H,16,17)" provides a standardized representation of the molecular structure that enables precise identification across different chemical databases and research platforms.

Historical Development in Quinoline Chemistry

The historical development of quinoline chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic research. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound "leukol," meaning "white oil" in Greek. This early discovery marked the beginning of systematic quinoline research that would eventually lead to the development of complex derivatives incorporating various functional groups and substituents.

The evolution of quinoline chemistry gained significant momentum with the discovery of nalidixic acid in 1962, which emerged from research at Sterling Drug during attempts to synthesize the antimalarial chloroquine. This breakthrough occurred when George Lesher and his colleagues isolated an antibacterial byproduct during chloroquine synthesis, specifically identifying 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid as a lead compound with modest antibacterial properties. The discovery process exemplified the serendipitous nature of early pharmaceutical research, where careful observation of synthetic byproducts led to entirely new therapeutic classes.

The development of quinoline carboxylic acid derivatives gained further impetus through the work of various research groups in the 1950s and 1960s. Imperial Chemical Industries conducted extensive patent research on quinolone core structures, specifically investigating 6-nitro-3-carboxy substituted quinolones and recognizing the potential for antibacterial activity in these molecular frameworks. This systematic approach to quinoline modification established precedents for the methodical exploration of structure-activity relationships that would later influence the development of trifluoromethylated derivatives.

The introduction of trifluoromethyl groups into quinoline chemistry represents a more recent advancement, driven by the recognition that fluorinated substituents can dramatically alter the pharmacological and chemical properties of organic molecules. The development of practical trifluoromethylation methods, particularly those enabling direct carbon-hydrogen functionalization of heterocyclic systems, has opened new avenues for creating complex quinoline derivatives such as this compound. These methodological advances have transformed what was once a challenging synthetic target into an accessible building block for further chemical elaboration.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple dimensions, encompassing synthetic methodology development, structure-activity relationship studies, and applications in pharmaceutical and materials science. The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents, demonstrating its versatility as a synthetic building block. Research applications have shown that this compound functions effectively as a standard in analytical methods, facilitating the detection and quantification of related substances in complex mixtures and supporting quality control processes in pharmaceutical manufacturing.

The compound's role in agricultural chemical formulation represents another significant area of research impact, where it contributes to enhanced efficacy in pest control and plant growth regulation. The incorporation of the trifluoromethyl group enhances chemical stability and lipophilicity, making the compound valuable in the production of advanced polymers and coatings with improved performance characteristics. These applications demonstrate how fundamental heterocyclic chemistry research translates into practical solutions across diverse industrial sectors.

Recent synthetic methodology research has highlighted the compound's utility in advancing organic synthesis techniques, particularly in the development of new approaches to quinoline functionalization. Studies have demonstrated expedient synthetic routes to 4-hydroxy-2-(trifluoromethyl)quinolines through intramolecular cyclization reactions, with this compound serving as a key intermediate or target structure. The research has shown that ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoates can be effectively cyclized to produce substituted trifluoromethylquinoline-3-carbonitrile derivatives in quantitative yields, establishing robust synthetic pathways for accessing this class of compounds.

The compound's significance extends to medicinal chemistry research, where studies have explored the synthesis and biological evaluation of related trifluoromethylquinoline derivatives. Research has focused on developing new series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives and N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine derivatives, with several compounds showing significant antimicrobial activity. These studies have revealed that compounds incorporating the trifluoromethylquinoline framework can exhibit minimum inhibitory concentration values as low as 6.25 micrograms per milliliter against Mycobacterium smegmatis, indicating potential for antituberculosis drug development.

Position in Trifluoromethylated Quinoline Derivative Family

Within the specialized family of trifluoromethylated quinoline derivatives, this compound occupies a distinctive position characterized by specific structural features and synthetic accessibility. The compound represents one of several positional isomers possible when combining trifluoromethyl substitution with carboxylic acid functionality on the quinoline ring system. Related compounds include 2-(trifluoromethyl)quinoline-4-carboxylic acid and 8-(trifluoromethyl)quinoline-3-carboxylic acid, each offering different electronic and steric properties that influence their chemical reactivity and biological activity.

The strategic positioning of the trifluoromethyl group at the 2-position and the carboxylic acid at the 3-position creates a unique electronic environment that affects both the compound's chemical properties and its potential for further functionalization. Research has demonstrated that the trifluoromethyl group significantly enhances the chemical stability and lipophilicity of quinoline derivatives, while the carboxylic acid functionality provides opportunities for additional chemical modifications through amide formation, ester synthesis, and metal coordination. This combination of features makes this compound particularly valuable as a versatile synthetic intermediate.

The compound's position within the trifluoromethylated quinoline family is further defined by recent advances in direct trifluoromethylation methodologies that enable practical synthesis of such structures. Research has shown that innate carbon-hydrogen trifluoromethylation of heterocycles can be achieved using bench-stable trifluoromethyl radical sources, proceeding at ambient temperature with high functional group tolerance. These methodological developments have made this compound and related compounds more accessible for research applications and potential commercial development.

| Compound | Position of CF₃ | Position of COOH | Molecular Weight | Applications |

|---|---|---|---|---|

| This compound | 2 | 3 | 241.17 | Pharmaceutical intermediates, analytical standards |

| 2-(Trifluoromethyl)quinoline-4-carboxylic acid | 2 | 4 | 241.17 | Antimalarial metabolite studies |

| 8-(Trifluoromethyl)quinoline-3-carboxylic acid | 8 | 3 | 241.17 | Synthetic building blocks |

The development of multi-step synthetic routes starting from readily available precursors has established practical pathways for accessing various members of the trifluoromethylated quinoline family. Research has demonstrated that starting from 2-trifluoromethyl aniline, multi-step reaction sequences can produce diverse quinoline derivatives, including hydrazones, ureas, thioureas, and pyrazoles, many of which demonstrate significant antibacterial and antituberculosis activities. These synthetic approaches highlight the central role that compounds like this compound play as key intermediates in accessing broader chemical diversity within this important compound class.

属性

IUPAC Name |

2-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)9-7(10(16)17)5-6-3-1-2-4-8(6)15-9/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUDHZOBRHLGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380665 | |

| Record name | 2-(trifluoromethyl)quinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587886-26-8 | |

| Record name | 2-(Trifluoromethyl)-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587886-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(trifluoromethyl)quinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which utilizes boron reagents and palladium catalysts under mild conditions . Another approach involves the use of trifluoroacetic acid derivatives at high temperatures or with strong acids .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: 2-(Trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

- Quinoline N-oxides from oxidation.

- Alcohols or aldehydes from reduction.

- Various substituted quinolines from substitution reactions .

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-(Trifluoromethyl)quinoline-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting anti-inflammatory and anticancer activities. The trifluoromethyl group enhances the bioactivity and selectivity of these drugs.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, in vitro studies indicated that it inhibits the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 20.1 |

| KB-V1 (oral cancer) | 14 |

The mechanism involves interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Agricultural Chemicals

Enhancement of Agrochemical Efficacy

The compound is also employed in the formulation of agrochemicals, where it enhances pest control efficacy and promotes plant growth regulation. Its fluorinated structure contributes to increased stability and effectiveness in agricultural applications.

Case Study: Pest Control

Studies have shown that formulations containing this compound demonstrate improved performance against resistant pest strains compared to conventional agrochemicals.

Fluorinated Materials

Production of Advanced Polymers

The presence of the trifluoromethyl group significantly enhances the chemical stability and lipophilicity of materials, making this compound valuable in producing advanced polymers and coatings. These materials are used in various applications, including electronics and protective coatings.

Analytical Chemistry

Standard for Analytical Methods

In analytical chemistry, this compound serves as a standard for methods aimed at detecting and quantifying related substances in complex mixtures. Its unique properties allow for precise measurements in various analytical techniques.

Table: Applications Summary

| Field | Application | Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Enhanced bioactivity and selectivity |

| Agriculture | Formulation of agrochemicals | Improved pest control and plant growth |

| Materials Science | Production of advanced polymers | Increased stability and performance |

| Analytical Chemistry | Standard for detection methods | High precision in complex mixture analysis |

Research in Organic Synthesis

Building Block for Derivatives

This compound acts as a versatile building block in organic synthesis, allowing chemists to create a wide range of derivatives with potential applications across various fields. Its ability to undergo diverse chemical reactions makes it a valuable asset in synthetic chemistry.

Case Study: Synthesis Strategy

Research has focused on developing synthetic routes using this compound as a starting material to produce novel compounds with enhanced biological activities.

作用机制

The mechanism of action of 2-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets . The exact pathways and targets depend on the specific application and the biological system involved.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares structural features, molecular weights, and key properties of 2-(trifluoromethyl)quinoline-3-carboxylic acid and its analogs:

Key Observations:

Physicochemical Properties

- Acidity : The -COOH group at C3 in the parent compound has a pKa ~3.5–4.0, typical for aromatic carboxylic acids. Fluorinated substituents further lower pKa due to inductive effects .

- Solubility: this compound: Low aqueous solubility (enhanced in DMSO or ethanol) . 6-Chloro analog: Reduced solubility due to increased hydrophobicity .

- Thermal Stability: Fluorinated derivatives exhibit higher thermal stability compared to non-fluorinated analogs, as seen in their melting points (e.g., 2167417-22-1: >200°C) .

生物活性

2-(Trifluoromethyl)quinoline-3-carboxylic acid (TFMQCA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with TFMQCA, including its anticancer properties and interaction with ATP-binding cassette (ABC) transporters.

TFMQCA is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. Its chemical structure can be represented as follows:

- Molecular Formula : C₁₁H₆F₃NO₃

- Molecular Weight : 273.16 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of TFMQCA. Preliminary investigations suggest that TFMQCA may inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Proliferation : In vitro studies have demonstrated that TFMQCA exhibits significant antiproliferative activity against several cancer cell lines. For instance, it has been shown to have a lower LC50 value than cisplatin, indicating its potential as a more effective anticancer agent .

- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. Apoptotic staining assays indicate that TFMQCA can lead to increased cell death in cancerous cells, suggesting its role as a pro-apoptotic agent .

Interaction with ABC Transporters

ABC transporters play a crucial role in drug metabolism and resistance. Research indicates that TFMQCA may interact with these transporters, potentially modulating their activity:

- Modulation of CFTR : TFMQCA has been implicated in the modulation of cystic fibrosis transmembrane conductance regulator (CFTR), an important ABC transporter involved in ion transport across epithelial cells. This modulation could have therapeutic implications for diseases associated with CFTR dysfunction, such as cystic fibrosis and chronic obstructive pulmonary disease (COPD) .

- Potential Drug Target : The ability of TFMQCA to influence ABC transporter activity positions it as a promising candidate for further research in drug development aimed at overcoming drug resistance in cancer therapy .

Table 1: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(trifluoromethyl)quinoline-3-carboxylic acid, and what methodological considerations are critical for yield optimization?

- Synthesis Strategies : A key approach involves coupling reactions using halogenated intermediates (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine) with boronic acids via Suzuki-Miyaura cross-coupling, as demonstrated in the synthesis of analogous trifluoromethyl-substituted heterocycles . The Vilsmeier-Haack reagent (DMF/POCl₃) can also be employed for formylation/acetylation steps during quinoline ring formation, as highlighted in methodologies for 2-chloro-3-formyl quinoline derivatives .

- Yield Optimization : Control reaction temperature (typically 80–110°C for cross-coupling) and use anhydrous solvents to minimize hydrolysis of trifluoromethyl groups. Catalyst systems like Pd(PPh₃)₄ with Cs₂CO₃ as a base are recommended for Suzuki reactions .

Q. How can researchers purify this compound, and what solvents are optimal for recrystallization?

- Purification Methods : Column chromatography with silica gel and ethyl acetate/hexane gradients (e.g., 3:7 to 1:1 ratios) effectively removes unreacted starting materials. For recrystallization, mixed solvents like ethanol/water or DCM/hexane are preferred due to the compound’s moderate polarity .

- Purity Validation : Confirm purity via HPLC (e.g., C18 column, acetonitrile/water + 0.1% TFA mobile phase) with retention times around 1.2–1.3 minutes under standardized conditions .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should researchers interpret key data?

- Primary Techniques :

- LCMS : Look for [M+H]⁺ peaks near m/z 256–266 (exact mass depends on substituents). For example, analogous quinoline-3-carboxylic acids show m/z 366 [M+H]⁺ in LCMS .

- ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) appears as a singlet near δ 120–125 ppm in ¹⁹F NMR, while the quinoline proton at C3 (adjacent to the carboxylic acid) resonates near δ 8.5–9.0 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing trifluoromethyl-substituted quinolines?

- Case Study : If LCMS indicates a correct molecular ion but NMR shows unexpected peaks, consider byproducts from incomplete cyclization or trifluoromethyl group hydrolysis. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, particularly for distinguishing regioisomers .

- Troubleshooting : Adjust reaction stoichiometry (e.g., excess boronic acid in cross-coupling) or employ scavengers like molecular sieves to trap water in moisture-sensitive steps .

Q. What strategies are effective for improving the stability of this compound under varying experimental conditions?

- Stability Profiling : Conduct accelerated degradation studies:

- Thermal Stability : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent decarboxylation .

- pH Sensitivity : The carboxylic acid group is prone to decomposition in strongly basic media (pH >10). Use buffered solutions (pH 4–7) for biological assays .

Q. How can researchers mitigate challenges in functionalizing the quinoline core without degrading the trifluoromethyl group?

- Functionalization Methods :

- Electrophilic Substitution : Nitration or sulfonation at the C6/C8 positions (electron-rich sites) using HNO₃/H₂SO₄ or SO₃/DMF, respectively. Monitor reaction progress via TLC to avoid over-substitution .

- Reductive Amination : Protect the carboxylic acid as an ethyl ester (e.g., using SOCl₂/EtOH) before introducing amines to prevent side reactions .

Methodological Resources

- Synthetic Protocols : Refer to patent EP 4 374 877 A2 for stepwise procedures on trifluoromethylpyrimidine-quinoline hybrids .

- Analytical Standards : Cross-validate HPLC retention times and LCMS data against published values for 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (retention time: ~1.23 min, m/z 257 [M+H]⁺) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。